Yunaconitine
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Overview
Description
Yunaconitine is a diterpenoid alkaloid isolated from several species of the Aconitum genus, which belongs to the Ranunculaceae family . These plants have been historically used in traditional Chinese medicine for their medicinal properties, including promoting cardiovascular health, anti-inflammatory, and anti-tumor benefits . This compound is known for its potent biological activities and significant toxicity .
Preparation Methods
Yunaconitine can be synthesized through a series of chemical reactions. One notable method involves the partial synthesis of crassicauline A from this compound . The process includes two main steps:
Dehydration Reaction: this compound is treated with thionyl chloride to produce dehydrothis compound.
Hydrogen Reduction: Dehydrothis compound is then subjected to hydrogen reduction to yield crassicauline A.
This method is preferred for its simplicity, cost-effectiveness, and higher yield compared to other methods .
Chemical Reactions Analysis
Yunaconitine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dehydrothis compound.
Reduction: Hydrogen reduction of dehydrothis compound yields crassicauline A.
Substitution: The compound can undergo substitution reactions, such as the replacement of the hydroxyl group at C-3 with other functional groups.
Common reagents used in these reactions include thionyl chloride for dehydration and hydrogen gas for reduction . The major products formed from these reactions are dehydrothis compound and crassicauline A .
Scientific Research Applications
Yunaconitine has several scientific research applications:
Mechanism of Action
Yunaconitine exerts its effects primarily by interacting with voltage-gated sodium channels. It binds to these channels and activates a permanent influx of sodium ions through cell membranes . This mechanism underlies its toxic, analgesic, and arrhythmogenic effects .
Comparison with Similar Compounds
Yunaconitine is structurally similar to other diterpenoid alkaloids, such as aconitine, neoaconitine, and hypoaconitine . it is unique due to the presence of a hydroxyl group at C-3, which distinguishes it from crassicauline A . This structural difference contributes to its distinct pharmacological properties and toxicity profile .
Similar compounds include:
- Aconitine
- Neoaconitine
- Hypoaconitine
- Crassicauline A
This compound’s unique structure and potent biological activities make it a compound of significant interest in scientific research and pharmaceutical development.
Properties
Molecular Formula |
C35H49NO11 |
---|---|
Molecular Weight |
659.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3/t21-,22-,23+,24+,25-,26+,27+,28-,29?,30-,32+,33+,34-,35+/m1/s1 |
InChI Key |
LLEMSCWAKNQHHA-SQJQOUDQSA-N |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |
Synonyms |
isoaconitine yunaconitine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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